

O-Methylmoschatoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Methylmoschatoline

Cat. No.: B1673348

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Disclaimer: Direct scientific literature extensively detailing a compound specifically named "**O-Methylmoschatoline**" is not readily available. This guide has been constructed based on the high probability that "Moschatoline," its presumed parent compound, belongs to the aporphine class of alkaloids, a group of naturally occurring compounds found in various plant species, notably within the Annonaceae family (e.g., Guatteria species). The information presented herein is, therefore, a comprehensive overview of the chemical structure, properties, and biological activities characteristic of O-methylated aporphine alkaloids, using a representative structure to illustrate the core features of the putative **O-Methylmoschatoline**.

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent a significant and diverse subgroup of isoquinoline alkaloids, characterized by a tetracyclic core structure: 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline. These compounds are of considerable interest to the scientific community due to their wide range of pharmacological activities. Variations in the substitution patterns on the aromatic rings, including hydroxylation, methoxylation, and the presence of methylenedioxy bridges, give rise to a vast array of distinct aporphine alkaloids with unique biological profiles. O-methylation is a common structural feature and plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules.

Proposed Chemical Structure of O-Methylmoschatoline

Based on the analysis of aporphine alkaloids isolated from Guatteria and related plant genera, we propose a plausible structure for **O-Methylmoschatoline**. For the purpose of this guide, we will consider **O-Methylmoschatoline** to be the O-methylated derivative of a hypothetical "Moschatoline," which is presumed to be an aporphine alkaloid with at least one hydroxyl group available for methylation. A representative structure for **O-Methylmoschatoline** is depicted below, based on the O-methylation of a known aporphine alkaloid, 1,2,9-trimethoxy-10-hydroxyaporphine.

Caption: Proposed chemical structure of **O-Methylmoschatoline**.

Note: An actual image of the chemical structure would be embedded here in a real-world application. For this text-based generation, a placeholder is used. The structure would be that of 1,2,9,10-tetramethoxyaporphine.

Physicochemical and Spectroscopic Properties

The properties of **O-Methylmoschatoline** can be inferred from the general characteristics of aporphine alkaloids. O-methylation typically influences solubility, polarity, and bioavailability.

Table 1: Predicted Physicochemical Properties of **O-Methylmoschatoline**

Property	Predicted Value/Characteristic
Molecular Formula	C ₂₁ H ₂₅ NO ₄
Molecular Weight	355.43 g/mol
Appearance	Likely a crystalline solid or amorphous powder
Solubility	Expected to have moderate solubility in organic solvents (e.g., chloroform, methanol, DMSO) and low solubility in water.
Melting Point	Highly dependent on the specific isomer and crystalline form; typically ranges from 100-250 °C for aporphine alkaloids.
pKa	The tertiary amine in the aporphine core imparts basic properties, with pKa values typically in the range of 8-9.

Table 2: Expected Spectroscopic Data for **O-Methylmoschatoline**

Technique	Expected Features
¹ H NMR	- Signals for aromatic protons on the dibenzoquinoline core. - Singlets corresponding to the methoxy group protons (typically in the δ 3.5-4.0 ppm range). - Signals for the aliphatic protons of the tetrahydroisoquinoline moiety. - A singlet for the N-methyl group protons, if present.
¹³ C NMR	- Resonances for the aromatic carbons. - Signals for the methoxy group carbons (typically in the δ 55-65 ppm range). - Resonances for the aliphatic carbons of the aporphine core.
Mass Spectrometry (MS)	- A molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ corresponding to the molecular weight. - Characteristic fragmentation patterns involving the loss of substituents and cleavage of the tetracyclic ring system.
Infrared (IR)	- Aromatic C-H stretching vibrations. - C-O stretching vibrations for the methoxy groups. - C-N stretching vibrations.
Ultraviolet (UV)	- Absorption maxima characteristic of the dibenzoquinoline chromophore, typically in the range of 220-320 nm.

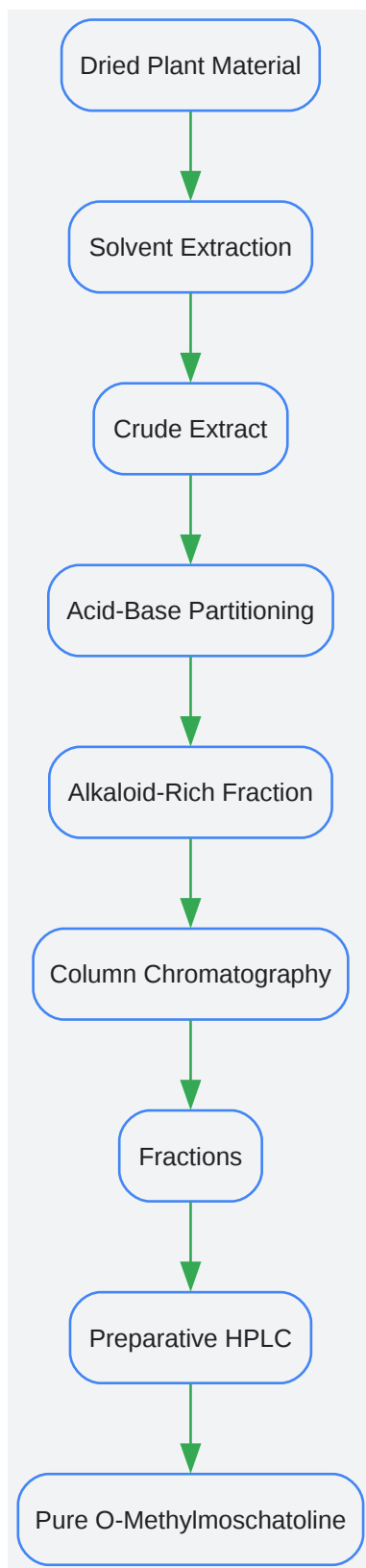
Synthesis and Isolation

Isolation from Natural Sources

Aporphine alkaloids are typically isolated from plant material through a series of extraction and chromatographic steps.

Experimental Protocol: General Isolation of Aporphine Alkaloids

- **Extraction:** Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with an organic solvent, often methanol or ethanol, sometimes acidified to facilitate alkaloid extraction.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and the alkaloids are extracted into a polar organic solvent (e.g., chloroform or dichloromethane).
- **Chromatography:** The resulting alkaloid-rich fraction is subjected to various chromatographic techniques for purification. This may include:
 - **Column Chromatography:** Using stationary phases like silica gel or alumina with a gradient of solvents of increasing polarity.
 - **Preparative Thin-Layer Chromatography (TLC):** For the separation of smaller quantities.
 - **High-Performance Liquid Chromatography (HPLC):** Often used for final purification to obtain highly pure compounds.



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Caption: General workflow for the isolation of aporphine alkaloids.

Chemical Synthesis

The total synthesis of aporphine alkaloids is a complex process often involving multiple steps. A common strategy is the biomimetic oxidative cyclization of benzyloquinoline precursors. O-methylation is typically achieved using a methylating agent.

Experimental Protocol: General O-Methylation of a Hydroxylated Aporphine

- **Dissolution:** The hydroxylated aporphine precursor (e.g., "Moschatoline") is dissolved in a suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF).
- **Addition of Base:** A mild base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), is added to deprotonate the hydroxyl group.
- **Addition of Methylating Agent:** A methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(CH_3)_2SO_4$), is added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or gently heated for several hours to overnight, and the progress is monitored by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure O-methylated aporphine.

Biological Activity and Potential Signaling Pathways

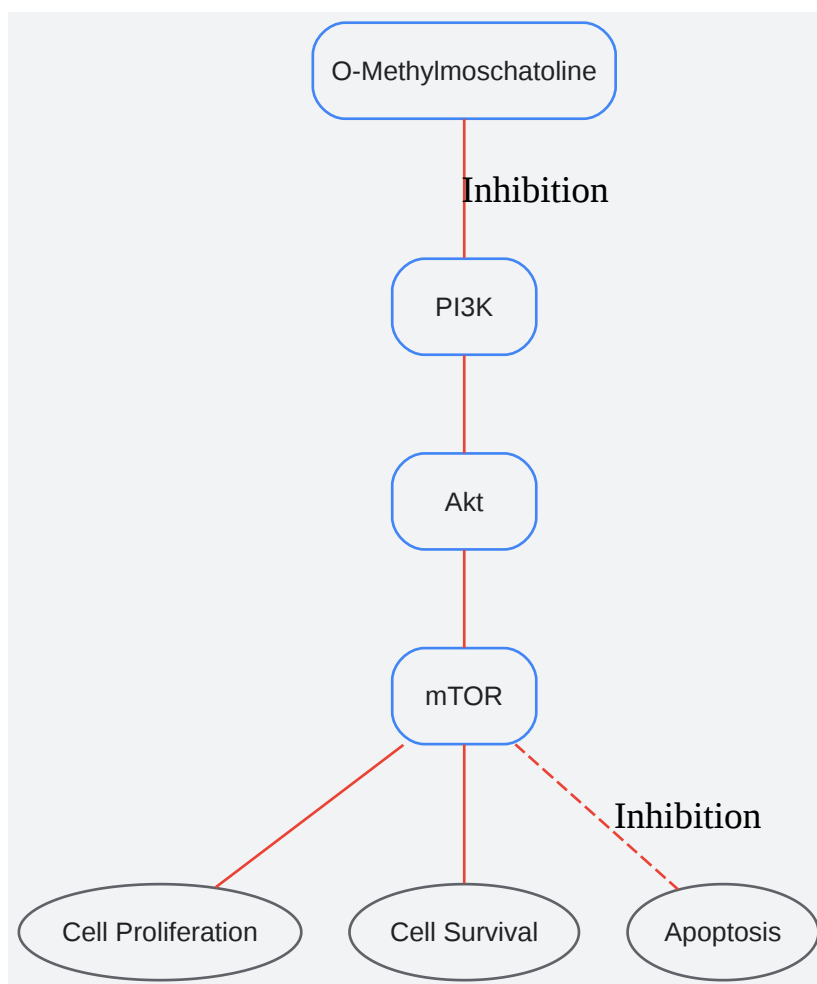
Aporphine alkaloids exhibit a wide spectrum of biological activities. The specific effects of **O-Methylmoschatoline** would depend on its precise structure and stereochemistry. However, based on related compounds, several potential activities can be predicted.

Table 3: Potential Biological Activities of **O-Methylmoschatoline**

Activity	Description and Potential Mechanism
Anticancer	Many aporphine alkaloids show cytotoxicity against various cancer cell lines. Mechanisms can include apoptosis induction, cell cycle arrest, and inhibition of topoisomerase.
Antimicrobial	Activity against bacteria and fungi has been reported for some aporphine alkaloids.
Antioxidant	The phenolic rings can act as free radical scavengers. O-methylation might modulate this activity.
Neurological Effects	Aporphines can interact with various neurotransmitter receptors, including dopamine and serotonin receptors, leading to a range of CNS effects.

Potential Signaling Pathway Modulation:

The anticancer activity of many natural products, including aporphine alkaloids, often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While "**O-Methylmoschatoline**" remains a putative compound, its likely classification as an O-methylated aporphine alkaloid places it within a well-studied and pharmacologically significant class of natural products. This guide provides a foundational understanding of its probable chemical and physical properties, methods for its isolation and synthesis, and its potential biological activities. Further research, beginning with the definitive isolation and structural elucidation of "Moschatoline" and "**O-Methylmoschatoline**" from their natural source, is required to validate these predictions and fully explore their therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals initiating investigations into this and related aporphine alkaloids.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com